N-(2,4-dimethylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, phenoxyacetic acid derivatives, and thiadiazine precursors. The reaction conditions may involve:
Condensation reactions: Using acidic or basic catalysts.
Cyclization reactions: Often requiring elevated temperatures and specific solvents.
Purification: Techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:
Continuous flow reactors: For better control over reaction conditions.
Automated purification systems: To handle large volumes efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Possible use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action for N-(2,4-DIMETHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to active sites: Inhibiting or activating enzyme functions.
Modulating signal transduction: Affecting cellular communication pathways.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazines: Other compounds in this class with varying substituents.
Phenyl derivatives: Compounds with similar phenyl groups but different functional groups.
Uniqueness
N-(2,4-DIMETHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H25N5O2S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C26H25N5O2S/c1-17-13-14-21(18(2)15-17)27-25(32)24-23(19-9-5-3-6-10-19)30-31-22(28-29-26(31)34-24)16-33-20-11-7-4-8-12-20/h3-15,23-24,30H,16H2,1-2H3,(H,27,32) |
InChI Key |
KIEYVIXIYAENCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)COC4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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